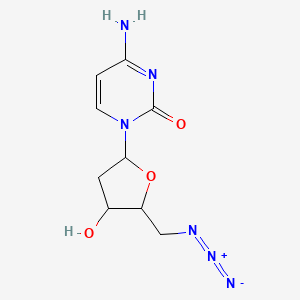

5'-Azido-2',5'-dideoxycytidine

描述

Contextualization within Nucleoside Analog Research

Nucleoside analogs are a class of synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. azolifesciences.com These analogs are pivotal in biomedical research and drug development, primarily for their roles as antiviral and anticancer agents. azolifesciences.commdpi.com By structurally resembling natural nucleosides, these molecules can be recognized by cellular or viral enzymes and incorporated into nucleic acid chains. However, their chemical modifications—often on the sugar or the base—disrupt the normal process of DNA or RNA replication, leading to chain termination or the introduction of mutations. azolifesciences.com

The research into nucleoside analogs is extensive, covering a wide range of modifications. These can be broadly categorized into changes to the ribose sugar and modifications to the nucleobase. acs.org For instance, the absence of a hydroxyl group at a specific position on the sugar, as seen in dideoxynucleosides, is a common strategy to induce chain termination. The introduction of functional groups like azido (B1232118) moieties is another key area of exploration. researchgate.net These azido-modified nucleosides are not only studied for their potential biological activity but are also highly valued as versatile tools in bioorthogonal chemistry, such as in "click" reactions for labeling and functionalizing DNA and RNA. researchgate.netd-nb.infonih.gov

5'-Azido-2',5'-dideoxycytidine fits into this context as a specific type of sugar-modified nucleoside. Its primary role in research is not as a direct therapeutic agent but as a synthetic intermediate. For example, it is a precursor for synthesizing 5'-amino-2',5'-dideoxycytidine, which can then be converted into a triphosphate form and incorporated into DNA by polymerases. nih.gov This allows for site-specific modification of DNA for further study. The synthesis of this compound itself has been described from precursors like N⁴-benzoyl-2',5'-dideoxycytidine. nih.govoup.com

Historical Perspective of Azido-Modified Nucleosides in Biomedical Science

The history of azido-modified nucleosides is highlighted by the development of one of the most significant drugs in the fight against HIV/AIDS. Azidothymidine (AZT), also known as zidovudine (B1683550), was first synthesized in 1964 by Jerome Horwitz as a potential anticancer drug. time.comcancer.govasu.edu The compound was designed to interfere with cancer cell replication but proved ineffective in mouse models and was subsequently shelved. time.comnih.gov

Two decades later, with the emergence of the HIV/AIDS epidemic, a massive screening effort was initiated by pharmaceutical companies like Burroughs Wellcome to find compounds that could inhibit the newly discovered virus. time.comnih.gov In 1984, researchers found that AZT, then known as Compound S, effectively blocked HIV replication in cell cultures. time.comasu.edu This discovery was a pivotal moment. AZT functions as a chain terminator; it is incorporated by the viral enzyme reverse transcriptase into the growing viral DNA chain, but its 3'-azido group prevents the addition of the next nucleotide, thus halting replication. cancer.gov

Following this discovery, clinical trials were launched. time.com In 1987, AZT became the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of AIDS. cancer.govnih.govwebmd.com This landmark approval demonstrated that an antiviral drug could effectively target HIV and paved the way for the development of numerous other nucleoside reverse transcriptase inhibitors (NRTIs) and combination therapies that have transformed HIV infection from a fatal diagnosis into a manageable chronic condition. cancer.govnih.gov The success of AZT sparked significant interest in the chemistry and biological activities of other azido-modified nucleosides, establishing them as an important class of compounds in medicinal chemistry and chemical biology. researchgate.net

Structure

3D Structure

属性

分子式 |

C9H12N6O3 |

|---|---|

分子量 |

252.23 g/mol |

IUPAC 名称 |

4-amino-1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)13-7)8-3-5(16)6(18-8)4-12-14-11/h1-2,5-6,8,16H,3-4H2,(H2,10,13,17) |

InChI 键 |

BYOFOXNPSZKEAF-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CN=[N+]=[N-])O |

产品来源 |

United States |

Chemical Synthesis and Derivatization of 5 Azido 2 ,5 Dideoxycytidine

Synthetic Pathways to 5'-Azido-2',5'-dideoxycytidine

The generation of this compound is accomplished through carefully designed synthetic routes that typically begin with protected nucleoside precursors to ensure regioselectivity.

Synthesis from Protected Cytidine (B196190) Precursors

The synthesis of this compound often commences from cytidine precursors where reactive functional groups are temporarily blocked by protecting groups. A common starting material is a cytidine derivative in which the exocyclic amine of the cytosine base and the hydroxyl groups of the sugar moiety are protected. For instance, N4-benzoyl-2',3'-O-isopropylidene-cytidine is a frequently used precursor. mdpi.com The protection of the exo-cyclic amine is a necessary first step for nucleosides like adenosine, cytidine, and guanosine (B1672433) before the selective modification of the 5'-hydroxyl group can be achieved. mdpi.com

The synthesis proceeds by converting the 5'-hydroxyl group of the protected cytidine into an azido (B1232118) group. Following the introduction of the azide (B81097), the protecting groups are removed to yield the final product. For example, 5'-azido-N4-benzoyl-2',5'-dideoxycytidine, the protected intermediate, is treated with a mixture of pyridine (B92270) and concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 60°C) to remove the benzoyl protecting group from the cytosine base, affording this compound in high yield (98%). nih.gov

Methodologies for Azido Group Introduction at the 5'-Position

Several methodologies exist for the specific introduction of an azide moiety at the 5'-position of the deoxyribose sugar.

A widely applicable one-pot methodology involves an Appel-type reaction followed by azide substitution. mdpi.comresearchgate.net In this approach, a protected 2'-deoxynucleoside is treated with a halogenating agent, such as carbon tetrabromide (CBr4), and triphenylphosphine (B44618) (PPh3) in an anhydrous solvent like dimethylformamide (DMF). mdpi.com This in situ generates a 5'-bromo intermediate, which is then subjected to nucleophilic substitution with an excess of sodium azide (NaN3). The reaction mixture is heated, typically to around 90°C, to drive the formation of the 5'-azido product in high yields. mdpi.com This method provides a tractable alternative to other procedures like the Mitsunobu reaction. mdpi.comresearchgate.net

Table 1: One-Pot Synthesis of a Protected 5'-Azido-Cytidine Derivative

| Starting Material | Reagents | Conditions | Product | Ref |

|---|

An alternative, two-step approach involves the activation of the 5'-hydroxyl group by converting it into a good leaving group, followed by substitution with an azide salt. A common activation strategy is tosylation, where the 5'-hydroxyl group is reacted with p-toluenesulfonyl chloride in pyridine. oup.com The resulting 5'-O-tosyl derivative is then treated with lithium azide in a solvent like DMSO at elevated temperatures (e.g., 50°C) to displace the tosylate and form the 5'-azido derivative. oup.com

Synthesis of 5'-Amino-2',5'-dideoxycytidine and Related Amino Analogs

The 5'-azido group serves as a key synthetic precursor to the corresponding 5'-amino group, a functional moiety that has proven highly useful in various biological and genomic applications due to its increased reactivity compared to a hydroxyl group. nih.govnih.gov

Staudinger Reaction-Based Reductions for 5'-Azido Intermediates

The conversion of the 5'-azido group to a primary amine is efficiently and mildly achieved through the Staudinger reaction. nih.govnih.govorganic-chemistry.org This reaction involves treating the 5'-azido intermediate with a phosphine, typically triphenylphosphine (PPh3), which forms an iminophosphorane intermediate. organic-chemistry.orgnih.gov Subsequent hydrolysis of this intermediate, often with aqueous ammonia, yields the desired 5'-amino nucleoside and triphenylphosphine oxide as a byproduct. nih.govnih.gov This method is robust and provides quantitative conversion of 5'-azido nucleosides to their 5'-amino counterparts. researchgate.net

For the synthesis of 5'-amino-2',5'-dideoxycytidine, the 5'-azido intermediate is stirred with triphenylphosphine in pyridine at room temperature. nih.gov Concentrated ammonium hydroxide is then added to facilitate the hydrolysis step, yielding the crude 5'-amino product which can be used in subsequent steps without extensive purification. nih.gov

Table 2: Synthesis of 5'-Amino-2',5'-dideoxycytidine via Staudinger Reaction

| Starting Material | Reagents | Conditions | Product | Ref |

|---|

High-Yield Conversion to 5'-N-Triphosphates

A significant application of 5'-amino-2',5'-dideoxycytidine is its conversion into the corresponding 5'-N-triphosphate analog. These modified nucleotides are valuable tools in molecular biology. An efficient, one-step procedure allows for the high-yield synthesis of these triphosphates. nih.govnih.gov The method involves reacting the 5'-amino nucleoside with trisodium (B8492382) trimetaphosphate in an aqueous solution buffered with tris(hydroxymethyl)aminomethane (Tris). nih.govresearchgate.net This reaction directly forms the stable phosphoramidate (B1195095) bond of the 5'-N-triphosphate. nih.gov

Table 3: Synthesis of 5'-N-Triphosphate of 5'-Amino-5'-deoxyribonucleosides

| Starting Material | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| 5'-Amino-5'-deoxyribonucleoside | Trisodium trimetaphosphate | Aqueous Tris-base (pH 11) | 5'-Amino-5'-deoxyribonucleoside-5'-N-triphosphate | researchgate.net |

Diversification Strategies for this compound Derivatives

The azide functional group in this compound is chemically stable and orthogonal to most functional groups found in biomolecules, making it an ideal handle for chemical modification. acs.org The primary strategy for its diversification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgresearchgate.net

This reaction enables the efficient and specific ligation of the azido-nucleoside to a wide variety of molecules bearing a terminal alkyne group. acs.orgglenresearch.com The reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. This strategy has been employed to create a diverse range of derivatives, including:

Nucleoside-Amino Acid Conjugates : By reacting 5'-azido nucleosides with alkyne-functionalized amino acids. researchgate.net

Nucleoside Bioconjugates : Linking the nucleoside to other bioactive molecules, such as steroids, to explore modified physiological activities. researchgate.net

Nucleoside Macrocycles : In cases where the nucleoside contains both the 5'-azido group and an alkyne side chain (e.g., on the nucleobase), an intramolecular CuAAC reaction can be used to generate novel macrocyclic structures in high yields. beilstein-journals.org

The CuAAC reaction is typically performed using a copper(I) catalyst, which can be generated in situ from a copper(II) source (like copper(II) sulfate) and a reducing agent (like sodium ascorbate), often in the presence of a stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine). beilstein-journals.org This versatility makes this compound a valuable building block for constructing complex molecular architectures for various chemical and biological applications. acs.org

Chemical Modifications of the Cytosine Nucleobase

Modifications to the cytosine moiety of this compound are pivotal for expanding its chemical functionality and for its use in creating more complex molecular architectures. One significant modification involves the introduction of an octadiynyl side chain at the 5-position of the cytosine base. beilstein-journals.org This is achieved through a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds. beilstein-journals.org This specific modification is a prerequisite for subsequent intramolecular cyclization reactions via click chemistry, transforming the linear nucleoside into a macrocyclic structure. beilstein-journals.org

Another notable modification at the nucleobase is the introduction of an iodine atom at the 5-position, resulting in 5'-Azido-2',5'-dideoxy-5-iodocytidine. ontosight.ai This halogenated derivative presents a versatile precursor for further chemical transformations. The synthesis of this compound can be achieved by heating its precursor with lithium azide in dimethylformamide (DMF). prepchem.com The presence of the iodine atom can influence the electronic properties of the nucleobase and provides a reactive handle for various coupling reactions. ontosight.ai

Modifications of the Sugar Moiety

The defining feature of this compound is the presence of an azido group at the 5'-position of the dideoxyribose sugar. This modification is typically introduced by converting the 5'-hydroxyl group of a precursor nucleoside into a good leaving group, which is then displaced by an azide anion. beilstein-journals.orgoup.com A common method involves treating the unprotected nucleoside with carbon tetrabromide and triphenylphosphine in the presence of excess sodium azide. beilstein-journals.org This reaction proceeds to afford the 5'-azido derivative, albeit sometimes in moderate yields due to incomplete conversion. beilstein-journals.org

Nucleoside Macrocycle Formation via Click Chemistry

The strategic placement of reactive groups on both the nucleobase and the sugar moiety of this compound enables the formation of macrocyclic structures through intramolecular "click" chemistry. beilstein-journals.orgbeilstein-journals.org

Intramolecular Cyclization Studies of 5'-Azido Residues

Intramolecular cyclization of this compound derivatives, specifically those functionalized with a 5-octadiynyl side chain on the cytosine base, has been successfully demonstrated. beilstein-journals.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the key reaction employed for this transformation. beilstein-journals.org Initial attempts at cyclization using copper(II) sulfate (B86663) and ascorbic acid were unsuccessful. beilstein-journals.org However, the addition of the ligand tris(benzyltriazolylmethyl)amine (TBTA) proved to be crucial, leading to the formation of the desired 16-membered macrocycle in a high yield of 71%. beilstein-journals.org This high efficiency is noteworthy for an intramolecular cyclization reaction and underscores the effectiveness of the click chemistry approach in constructing complex nucleoside-based architectures. beilstein-journals.org The resulting macrocycle possesses freely accessible Watson-Crick recognition sites, a feature of potential interest for applications in molecular recognition and diagnostics. beilstein-journals.org

Influence of Nucleobase on Cyclization Efficiency

Comparative studies have revealed that the nature of the nucleobase significantly influences the efficiency of the intramolecular click cyclization. beilstein-journals.orgbeilstein-journals.org While the cyclization of the 5'-azido-dC derivative required the presence of the TBTA ligand to proceed efficiently, the corresponding 5'-azido-2',5'-dideoxyuridine (B8305447) (dU) derivative demonstrated a notable difference. beilstein-journals.orgbeilstein-journals.org The dU analogue could undergo cyclization to form the macrocycle in a 46% yield even without TBTA. beilstein-journals.org However, the addition of TBTA also significantly enhanced the yield for the dU derivative to 69%. beilstein-journals.org This indicates that the electronic and steric properties of the cytosine base in the this compound precursor play a distinct role in the preorganization of the molecule for cyclization, making the presence of a stabilizing ligand more critical for achieving high yields compared to its uridine (B1682114) counterpart. beilstein-journals.orgbeilstein-journals.org

| Reactant | Catalyst/Ligand | Product | Yield |

| 5'-(Azido)-5-(octa-1,7-diynyl)-2',5'-dideoxycytidine | CuSO₄/Ascorbic Acid | No Macrocycle | 0% |

| 5'-(Azido)-5-(octa-1,7-diynyl)-2',5'-dideoxycytidine | CuSO₄/Ascorbic Acid/TBTA | 16-membered Macrocycle | 71% |

| 5'-(Azido)-5-(octa-1,7-diynyl)-2',5'-dideoxyuridine | CuSO₄/Ascorbic Acid | 16-membered Macrocycle | 46% |

| 5'-(Azido)-5-(octa-1,7-diynyl)-2',5'-dideoxyuridine | CuSO₄/Ascorbic Acid/TBTA | 16-membered Macrocycle | 69% |

Integration into Oligonucleotide Synthesis Methodologies

The incorporation of modified nucleosides like this compound into synthetic oligonucleotides is crucial for developing nucleic acid-based tools and therapeutics. This requires the preparation of suitable monomer building blocks compatible with standard automated DNA/RNA synthesis protocols.

Preparation of Modified Monomer Building Blocks

A significant challenge in preparing phosphoramidite (B1245037) building blocks of azido-nucleosides is the incompatibility of the azido group with the phosphorus(III) chemistry typically used in solid-phase synthesis, due to the potential for a Staudinger reaction. sorbonne-universite.frresearchgate.net To circumvent this, alternative strategies have been developed. One approach involves the synthesis of a 5'-azidothymidine-3'-O-(2-chlorophenyl)monophosphate, a phosphorus(V) building block, which can then be used in a final phosphotriester coupling step to introduce the azido-modified nucleoside at the 5'-terminus of an oligonucleotide. sorbonne-universite.fr

For the incorporation of this compound, a common strategy is to first synthesize the 5'-amino-2',5'-dideoxycytidine analogue. oup.com The 5'-azido precursor is reduced to the 5'-amino derivative, which is then protected with a suitable group like trifluoroacetyl. oup.com This protected aminonucleoside can then be converted into a phosphoramidite building block for use in automated DNA synthesis. oup.com Another approach involves the synthesis of dimer building blocks containing a phosphoramidate linkage, which can then be incorporated into oligonucleotides. oup.com These methods allow for the site-specific introduction of the 5'-azido functionality, which can then be used for post-synthetic modifications of the oligonucleotide via click chemistry. glenresearch.com

| Precursor | Building Block Type | Key Features |

| 5'-Azidothymidine | Phosphotriester | Phosphorus(V) chemistry avoids Staudinger reaction. sorbonne-universite.fr |

| 5'-Amino-2',5'-dideoxycytidine | Phosphoramidite | Requires protection of the 5'-amino group. oup.com |

| Dinucleoside with phosphoramidate linkage | Dimer phosphoramidite | Allows for incorporation of pre-formed modified linkages. oup.com |

Formation of Internucleotide Phosphoramidate Linkages

The modification of the internucleotide phosphodiester backbone is a critical area of research for developing nucleic acid analogs with unique biochemical properties. One such modification involves the creation of a phosphoramidate linkage (P-N), which replaces the phosphodiester's P-O bond. The compound this compound serves as a key precursor for introducing these non-chiral phosphoramidate linkages into oligonucleotides. The primary strategies involve either the direct reaction of the 5'-azido group or its conversion to a 5'-amino group, which then acts as a nucleophile.

A prominent method for forming a phosphoramidate bond directly from the 5'-azido group is through a Staudinger reaction coupled with a Michaelis-Arbuzov-type transformation. oup.com In this approach, the 5'-azido nucleoside, such as this compound, is treated with a phosphite (B83602) triester derivative of another nucleoside in the presence of a catalyst like lithium chloride. The reaction proceeds through the formation of a phosphite imine intermediate, characterized by the evolution of nitrogen gas. oup.com This intermediate subsequently rearranges to form the thermodynamically stable phosphoramidate linkage. oup.com This one-pot reaction allows for the efficient synthesis of dinucleotides connected by a P-N bond.

Alternatively, this compound can be converted into its corresponding 5'-amino derivative, 5'-amino-2',5'-dideoxycytidine, via reduction. nih.gov This conversion is typically achieved with high efficiency using the Staudinger reaction, where triphenylphosphine is used to reduce the azide, followed by hydrolysis of the resulting phosphazene. nih.gov The resulting 5'-amino group is significantly more nucleophilic than the 5'-hydroxyl group found in natural nucleosides. nih.gov

This enhanced nucleophilicity allows the 5'-amino-2',5'-dideoxycytidine to be efficiently coupled with an activated phosphate (B84403) moiety on a second nucleoside unit to form a P-N5' linkage. The synthesis of oligonucleotide N3'→P5' phosphoramidates, for instance, relies on the reaction of a deprotected 3'-amino group of a solid-phase supported oligonucleotide with the 5'-phosphoramidite of an incoming monomer. google.com A similar principle applies where the 5'-amino group of a modified cytidine nucleoside attacks an activated 3'-phosphate group of another nucleoside. The process often involves activating a nucleoside H-phosphonate or using phosphoramidite monomers in a solid-phase synthesis cycle. google.comoup.com This method provides a robust route to create oligonucleotides with precisely placed phosphoramidate bonds, which are noted for their nuclease resistance and strong hybridization properties. oup.comgoogleapis.com

The table below summarizes key research findings related to the synthesis of phosphoramidate linkages using azido-nucleoside precursors.

Table 1: Research Findings on Phosphoramidate Linkage Formation

| Finding | Description | Precursor Used | Key Reagents | Resulting Linkage Type | Reference |

|---|---|---|---|---|---|

| Staudinger/Michaelis-Arbuzov Reaction | A phosphite triester and a 5'-azido nucleoside react to form a phosphite imine, which rearranges to a stable phosphoramidate bond. | 5'-azido nucleosides | Phosphite triester, LiCl | Internucleotide Phosphoramidate | oup.com |

| Amine-Exchange Reaction | A deprotected 3'-amino group on a solid-phase support reacts with a 5'-phosphoramidite of an incoming monomer. | 3'-amino-nucleosides (derived from 3'-azido precursors) | 3'-protected aminonucleoside-5'-phosphoramidite, Tetrazole | N3'→P5' Phosphoramidate | google.com |

| Reduction and Coupling | 5'-azido nucleosides are reduced to 5'-amino nucleosides, which are then converted to 5'-N-triphosphates for polymerase incorporation. | This compound | Ph₃P, NH₄OH (for reduction); Trisodium trimetaphosphate (for triphosphorylation) | 5'-N-Triphosphate (precursor for phosphoramidate) | nih.gov |

| Amidite Transfer Reaction | A 3'-amino group of a solid-phase supported nucleoside is reacted with a 5'-diisopropylamino phosphoramidite in a tetrazole-catalyzed exchange. | 2'-fluoro-3'-amino-2',3'-dideoxyuridine (from azido precursor) | 5'-diisopropylamino phosphoramidite, Tetrazole, Iodine (oxidation) | N3'→P5' Phosphoramidate | oup.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5'-amino-2',5'-dideoxycytidine |

| 5'-azido-N4-benzoyl-2',5'-dideoxycytidine |

| 5'-Azido-2',5'-dideoxyadenosine |

| 5'-Azido-N6-benzoyl-2',5'-dideoxyadenosine |

| 5'-Azido-2',5'-dideoxyguanosine |

| 5'-Azido-N2-isobutyryl-2',5'-dideoxyguanosine |

| 5'-azido-2',5'-dideoxyuridine |

| 5'-amino-5'-deoxythymidine |

| 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates |

| 2'-fluoro-3'-azido-5'-O-benzoyl-2',3'-dideoxyuridine |

| 2'-azido-2',3'-dideoxycytidine−5'-phosphorimidazolide |

| 3'-azido-2',3'-dideoxy-5-fluorouridine |

| 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine |

| 5'-O-DMT-2'-fluoro-3'-azido-2',3'-dideoxyuridine |

| Triphenylphosphine |

| Lithium chloride |

| Trisodium trimetaphosphate |

| Tetrazole |

Spectroscopic Characterization of this compound and Derivatives

Spectroscopic methods are vital for confirming the identity and elucidating the structural features of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and conformation of molecules in solution. For this compound and its derivatives, both ¹H and ¹³C NMR have been used to confirm their structures. oup.comnih.gov The introduction of the azido group at the 5'-position induces characteristic shifts in the NMR spectrum compared to the parent nucleoside. A notable upfield shift of approximately 10 ppm for the C5' carbon signal and a smaller upfield shift of 3–4 ppm for the C4' carbon signal are observed upon replacement of the 5'-hydroxyl group with an azido group. beilstein-journals.org These shifts provide clear evidence for the successful substitution at the 5'-position. beilstein-journals.org

The analysis of proton-proton (¹H-¹H) coupling constants within the 2'-deoxyribose ring allows for the determination of its preferred conformation, or "pucker," in solution. For this compound, analysis of these couplings in DMSO-d₆ indicates a conformational equilibrium between N-type and S-type sugar puckers. beilstein-journals.org Studies have shown that the 2'-deoxyribofuranosyl moiety of this compound favors an S-type (C2'-endo) sugar pucker, with a calculated population of 68%. beilstein-journals.orgresearchgate.net This contrasts with the solid-state structure, highlighting the flexibility of the sugar ring in solution. beilstein-journals.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 155.19 |

| C4 | 162.27 |

| C5 | 97.19 |

| C6 | 143.80 |

| C1' | 84.58 and 83.23 |

| C4' | |

| C2' | 40.28 |

| C3' | 70.12 |

| C5' | 51.53 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. Electrospray ionization (ESI), a soft ionization technique, is commonly used for nucleoside analysis as it typically produces intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. aocs.org

Studies on this compound and its derivatives consistently use ESI-TOF (Time-of-Flight) mass spectrometry to verify the successful synthesis and purity of the compounds. beilstein-journals.org The experimentally measured mass-to-charge ratio (m/z) is compared with the calculated value for the expected chemical formula, confirming the identity of the molecule. For example, the synthesis of a macrocycle from a derivative of this compound was confirmed using ESI-TOF MS, alongside NMR spectroscopy. beilstein-journals.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₆O₃ |

| Molecular Weight | 252.23 g/mol |

| Ionization Method | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺, [M+Na]⁺, etc. |

X-ray Crystallographic Analysis of this compound and Analogs

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms within a molecule in the solid state. This technique has been crucial for understanding the precise geometry, stereochemistry, and intermolecular interactions of nucleoside analogs. nih.govpnas.org

Determination of Solid-State Conformations

While a specific crystal structure for this compound itself is not detailed in the provided search results, extensive crystallographic work has been performed on closely related azido-nucleosides and their macrocyclic derivatives. beilstein-journals.orgacs.org For instance, the X-ray analysis of a macrocycle formed from a 5'-azido-2',5'-dideoxyuridine derivative (a close analog) revealed its exact connectivity and conformation in the solid state. beilstein-journals.org In this structure, the 2'-deoxyribofuranose moiety adopts a C3'-endo envelope pucker (N-type), which is a different conformation from the preferred S-type pucker observed in solution. beilstein-journals.org The glycosidic torsion angle (χ), which describes the orientation of the base relative to the sugar, was found to be in the high-anti range. beilstein-journals.org Such analyses of related compounds suggest that this compound would likely exhibit a well-defined sugar pucker and glycosidic angle in its crystalline form, constrained by crystal packing forces. beilstein-journals.orgnih.gov

Analysis of Intramolecular Cyclic Structures

The azido group at the 5'-position is a versatile functional group that can participate in intramolecular reactions. One of the most significant applications is the intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. beilstein-journals.orgnih.gov In this reaction, the 5'-azido group of a nucleoside, such as a derivative of this compound, can react with an alkyne chain attached to the nucleobase to form a stable macrocycle. beilstein-journals.org

X-ray crystallography has been instrumental in confirming the formation and structure of these intramolecular cyclic products. beilstein-journals.org For example, the crystal structure of a 16-membered macrocycle derived from a related 5'-azido-dU nucleoside provided a definitive view of its three-dimensional shape, showing the triazole linkage formed by the click reaction. beilstein-journals.orgbiosynth.com The analysis also revealed details of the intramolecular hydrogen-bonding network within the crystal packing. beilstein-journals.org Although not a cyclization of this compound itself, these studies demonstrate a key chemical property and the power of X-ray analysis in verifying complex intramolecular structures originating from the 5'-azido group. beilstein-journals.orgamanote.com

Conformational Studies in Solution Versus Solid State

A key theme in the structural analysis of nucleosides is the comparison of their conformations in different physical states. The furanose ring of a nucleoside is inherently flexible and can adopt various puckered conformations, which are often described as being in an equilibrium between two major forms: N-type (C3'-endo) and S-type (C2'-endo).

For derivatives of this compound, a clear difference is observed between the solution and solid-state conformations. beilstein-journals.org As determined by NMR spectroscopy, the sugar moiety of this compound in solution (DMSO-d₆) predominantly adopts an S-type pucker (68% population). beilstein-journals.org This conformation is characteristic of B-form DNA.

In contrast, X-ray crystallographic analysis of a closely related macrocyclic derivative showed that the sugar ring is locked into an N-type (C3'-endo) conformation in the solid state. beilstein-journals.org This conformation is more typical of A-form or RNA structures. This discrepancy underscores that the conformation observed in a crystal is a static, low-energy state influenced by packing forces within the lattice, whereas in solution, the molecule is dynamic and exists as a population of interconverting conformers. beilstein-journals.orgnih.gov The flexibility to adopt both N- and S-type conformations may be a significant feature of its chemical behavior. beilstein-journals.org

Structural Characterization and Conformational Analysis

Investigations of Sugar Pucker Conformation (N vs. S)

The three-dimensional structure of nucleoside analogues is a critical determinant of their biological activity. A key aspect of this structure is the conformation of the furanose ring, commonly referred to as the sugar pucker. The five-membered sugar ring is not planar and typically adopts one of two preferred low-energy conformations, designated as N-type (North) and S-type (South). These conformations are defined by the displacement of the C2' and C3' atoms from the plane formed by the C1', O4', and C4' atoms. colostate.edu In the N-type conformation (C3'-endo), the C3' atom is displaced on the same side of the plane as the C5' atom, a conformation typically found in A-form DNA and RNA. In the S-type conformation (C2'-endo), the C2' atom is displaced on the same side, which is characteristic of B-form DNA. colostate.edu

The equilibrium between the N and S conformations is a dynamic process, and the introduction of substituents on the sugar ring can significantly influence this preference. For 5'-Azido-2',5'-dideoxycytidine, the replacement of the 5'-hydroxyl group with an azido (B1232118) group impacts the conformational landscape of the 2'-deoxyribofuranosyl moiety.

Detailed conformational analysis of this compound in solution has been conducted using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org By analyzing the proton-proton coupling constants (¹H,¹H-NMR) within the sugar ring, it is possible to determine the dominant pucker conformation. beilstein-journals.org

Research findings indicate that the 2'-deoxyribofuranosyl moiety of this compound demonstrates a clear preference for an S-type sugar pucker in a dimethyl sulfoxide (B87167) (DMSO-d₆) solution. beilstein-journals.org Quantitative analysis, performed using the PSEUROT program, calculated the population of the S-conformer to be 68%. beilstein-journals.org This suggests that while the molecule exhibits conformational flexibility, the S-type pucker represents the major conformational state in solution. beilstein-journals.org This preference for the S-conformation is significant as it is the conformation predominantly adopted by deoxyribonucleosides in standard B-form DNA. colostate.edu

The table below summarizes the conformational preference determined for this compound in solution. beilstein-journals.org

Table 1: Sugar Pucker Conformation of this compound in Solution

| Compound | Solvent | Method | % S-type Conformation | % N-type Conformation |

|---|

This observed preference for the S-type pucker is a crucial piece of structural information, providing insight into the molecule's preferred three-dimensional shape, which is fundamental to understanding its interactions with biological targets.

Biochemical and Molecular Mechanisms of Action

Intracellular Metabolism and Phosphorylation Pathways

Once inside a cell, 5'-Azido-2',5'-dideoxycytidine is not immediately active. It must be converted into its pharmacologically active form through a series of enzymatic reactions, primarily phosphorylation.

Cellular Kinase-Mediated Activation to Triphosphate Forms

The activation of this compound is a stepwise process mediated by host cell kinases. wikipedia.org This enzymatic cascade converts the initial nucleoside into its mono-, di-, and ultimately triphosphate derivatives. nih.govnih.gov The initial and often rate-limiting step is the addition of the first phosphate (B84403) group, a reaction catalyzed by deoxycytidine kinase. nih.govpitt.edubibliotekanauki.pl Subsequent phosphorylations are carried out by other cellular kinases, such as deoxycytidine monophosphate kinase and nucleoside diphosphate (B83284) kinase, to yield the active this compound 5'-triphosphate. nih.govpitt.edu This triphosphate anabolite is the key molecule responsible for the compound's antiviral effect. wikipedia.orgbibliotekanauki.pl

The efficiency of this phosphorylation can be influenced by the activation state of the cell. For instance, in peripheral blood mononuclear cells, phosphorylation of similar dideoxynucleosides like dideoxycytidine is more pronounced in activated cells compared to resting cells. scispace.comnih.gov

Formation of Phosphodiester Metabolites

In addition to the primary phosphorylation pathway leading to the triphosphate form, this compound can also be metabolized into phosphodiester derivatives. This metabolic route is a notable characteristic of some dideoxynucleoside agents. For the related compound 2',3'-dideoxycytidine (ddCyd), it has been shown to form phosphodiester metabolites such as ddCDP-choline and ddCDP-ethanolamine. nih.gov These metabolites are formed within the cell and can accumulate to significant concentrations. nih.gov While direct evidence for the formation of analogous phosphodiester metabolites from this compound is not explicitly detailed in the provided results, the metabolic pathway of the closely related ddCyd suggests a potential for similar transformations.

Interaction with Nucleic Acid Polymerases

The ultimate target of the activated form of this compound is the viral nucleic acid polymerase, a critical enzyme for viral replication.

Substrate Recognition by Viral Reverse Transcriptases

The active 5'-triphosphate form of this compound acts as a substrate for viral reverse transcriptases. nih.govvulcanchem.combiosynth.com It mimics the natural deoxynucleoside triphosphates that the polymerase uses to build the viral DNA chain. The triphosphate derivative of the analog is recognized by the viral enzyme and incorporated into the growing DNA strand. wikipedia.orgnih.gov However, due to the modification at the 5' position (an azido (B1232118) group instead of a hydroxyl group), the subsequent formation of a phosphodiester bond with the next incoming nucleotide is blocked. vulcanchem.com This leads to the termination of the DNA chain, a crucial mechanism for inhibiting viral replication. wikipedia.org

The affinity of similar azido-nucleoside triphosphates for viral reverse transcriptases can be very high, sometimes even greater than that of the natural substrate. For example, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AzdU-TP) was found to be a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) and simian immunodeficiency virus reverse transcriptases. nih.govresearchgate.net

Selective Inhibition of Viral Polymerases Over Host Enzymes

A key feature of effective antiviral nucleoside analogs is their selective inhibition of viral polymerases over the host cell's own DNA polymerases. The triphosphate of this compound demonstrates this selectivity. asm.org While it is a potent inhibitor of viral reverse transcriptase, it has a much lower affinity for cellular DNA polymerases such as DNA polymerase alpha and beta. nih.govasm.org For instance, the triphosphate of the related compound 3'-azido-2',3'-dideoxyuridine (B1200160) was found to be a significantly more potent inhibitor of HIV-1 reverse transcriptase than of cellular DNA polymerase α. nih.govresearchgate.net This differential inhibition is crucial for minimizing toxicity to the host cell, as it ensures that the drug primarily targets the viral replication machinery while leaving the host's cellular processes relatively unaffected. nih.govahajournals.org

Table 1: Cellular Kinases Involved in the Activation of Dideoxycytidine Analogs

| Kinase | Role in Phosphorylation | Reference |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Catalyzes the initial phosphorylation to the monophosphate form. | nih.govpitt.edubibliotekanauki.pl |

| Deoxycytidine Monophosphate Kinase | Phosphorylates the monophosphate to the diphosphate form. | pitt.edu |

Table 2: Comparative Inhibition of Viral and Cellular Polymerases by Azido-Nucleoside Analogs

| Compound (Triphosphate Form) | Target Enzyme | Type of Inhibition | Potency | Reference |

|---|---|---|---|---|

| 3'-azido-2',3'-dideoxyuridine-5'-triphosphate | HIV-1 Reverse Transcriptase | Competitive with dTTP | Potent | nih.govresearchgate.net |

| 3'-azido-2',3'-dideoxyuridine-5'-triphosphate | Simian Immunodeficiency Virus RT | Competitive with dTTP | Potent | nih.govresearchgate.net |

| 3'-azido-2',3'-dideoxyuridine-5'-triphosphate | Cellular DNA Polymerase α | Weak | Low | nih.govresearchgate.net |

| 3'-azido-2',3'-dideoxy-5-methylcytidine-5'-triphosphate | Hepatitis B Virus DNA Polymerase | Not specified | Potent (ID50: 0.03-0.35 µM) | asm.org |

| 3'-azido-2',3'-dideoxy-5-methylcytidine-5'-triphosphate | Cellular DNA Polymerase α | Resistant | Low | asm.org |

Mechanism of DNA Chain Termination

This compound, like other dideoxynucleoside analogs, functions as a chain terminator in the synthesis of viral DNA. termedia.plki.se For these analogs to be active, they must first be phosphorylated intracellularly to their triphosphate form. vulcanchem.comnih.gov In the case of this compound, it is converted to its 5'-triphosphate derivative. This activated form then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA strand by reverse transcriptase. termedia.pl

The crucial feature of this compound and similar analogs is the absence of a 3'-hydroxyl group on the deoxyribose sugar moiety. Instead, it possesses an azido group at the 5' position. biosearchtech.com Once the reverse transcriptase incorporates the triphosphate form of this compound into the growing DNA chain, the lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. termedia.plvulcanchem.com This inability to form the necessary bond effectively halts the elongation of the DNA chain, leading to premature termination. asm.org This chain termination is a key mechanism that explains the antiretroviral effects of such compounds. asm.org

Modulation of Cellular Signaling Pathways

Beyond its direct role in DNA chain termination, the broader class of nucleoside analogs, including the amino-analogs of dideoxycytidine, can influence cellular signaling pathways.

Implications for Viral Replication Cycle Inhibition

The mechanisms described above have direct and significant consequences for the inhibition of the viral replication cycle, particularly for retroviruses.

Interference with Reverse Transcription

The primary and most potent effect of this compound on the viral replication cycle is its direct interference with reverse transcription. nih.govnih.gov As a nucleoside analog, it serves as a substrate for viral reverse transcriptase. atsu.edu The triphosphate derivative of the analog is a potent inhibitor of this enzyme. nih.gov By competing with natural nucleosides and being incorporated into the viral DNA, it effectively halts the process by which the viral RNA genome is converted into DNA. termedia.platsu.edu This inhibition of reverse transcriptase is a cornerstone of antiretroviral therapy. wipo.int

Blocking Viral Genome Progression

By terminating DNA chain elongation, this compound effectively blocks the progression of the viral genome. biosynth.com The premature termination of reverse transcription prevents the formation of a complete proviral DNA molecule. nih.gov Without a complete DNA copy of its genome, the virus cannot integrate its genetic material into the host cell's chromosome, a necessary step for the subsequent production of new viral particles. This blockade of genome progression is the ultimate outcome of the chain termination mechanism and is the basis for the compound's potent inhibitory effect on viral replication. biosynth.com

Biological Activities in Preclinical Models

Antiviral Activity in Cell Culture Systems

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication

5'-Azido-2',5'-dideoxycytidine has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. biosynth.com This nucleoside analog is understood to interfere with the viral life cycle by binding to the 3' terminal region of the viral genome, which in turn blocks the progression of HIV-1. biosynth.com The mechanism of action for many nucleoside analogs, including those related to this compound, involves anabolic phosphorylation to an active triphosphate form by cellular kinases. These active triphosphates then act at the level of the viral reverse transcriptase (RT).

Assessment of Anti-HIV Activity in Diverse Cell Lines (e.g., MT-4, PBLs, Macrophages)

The anti-HIV activity of nucleoside analogs has been evaluated in a variety of cell lines to understand their efficacy in different cellular environments, which are relevant to HIV infection in the human body.

MT-4 Cells: The anti-HIV activity of various compounds is often assessed in the human T-cell leukemia virus I (HTLV-I)-bearing CD4-positive human T-cell line, MT-4 cells. iiarjournals.org For instance, the antiviral efficacy of certain cacao mass lignin-carbohydrate complexes against HIV-1 was determined in MT-4 cells by measuring the viable cell number after infection. iiarjournals.org Similarly, the inhibitory effects of compounds like MKC-442 on HIV-1 replication were evaluated in MT-4 cells, with 50% and 90% effective concentrations (EC50 and EC90) being determined. capes.gov.br

Peripheral Blood Lymphocytes (PBLs): Human peripheral blood lymphocytes (PBLs) are crucial targets for HIV-1. Studies have demonstrated the potent anti-HIV-1 activity of various pyrimidine (B1678525) nucleosides in HIV-1 infected human PBLs. nih.gov The antiviral activity of nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), dideoxycytidine (ddC), and dideoxyinosine (ddI) has been comparatively evaluated in PHA-stimulated PBLs. jci.org Furthermore, the potency of novel carbocyclic nucleoside analogs has been shown to be equivalent to AZT in human PBL cultures against clinical isolates of HIV-1. nih.gov

Monocyte-Macrophages (M/M): Monocyte-macrophages are another significant cell type involved in HIV pathogenesis. Research has shown that dideoxynucleoside (ddN) congeners can protect both fresh and 5-day adherent M/M against HIV infection. semanticscholar.org The antiviral activity of these compounds is sustained over time, indicating their potential to inhibit viral replication in this important reservoir. semanticscholar.org MKC-442 has also demonstrated inhibitory effects on HIV-1 replication in monocyte-macrophages. capes.gov.br

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| MKC-442 | MT-4 | EC50 | 15 nM | capes.gov.br |

| MKC-442 | MT-4 | EC90 | 98 nM | capes.gov.br |

| AZT | PHA-stimulated PBM | 50% p24 Gag negative cultures | 0.06 µM | jci.org |

| ddC | PHA-stimulated PBM | 50% p24 Gag negative cultures | 0.2 µM | jci.org |

| ddI | PHA-stimulated PBM | 50% p24 Gag negative cultures | 6 µM | jci.org |

| 1592U89 | PBL | Average IC50 | 0.26 µM | nih.gov |

| AZT | PBL | Average IC50 | 0.23 µM | nih.gov |

Comparative Antiviral Potency of 5'-Azido and Related Nucleoside Analogs

The antiviral potency of nucleoside analogs is highly dependent on their chemical structure. Systematic studies have revealed key structure-activity relationships.

For pyrimidine nucleosides related to AZT, the presence of a 3'-azido group on the sugar ring is crucial for potent antiviral activity. nih.gov Modifications at other positions significantly influence this activity. For example, substitution at the C-5 position of the uracil (B121893) ring with hydrogen, methyl, or ethyl groups yields derivatives with high potency. nih.gov However, larger alkyl groups or a bromovinyl substitution at this position reduce antiviral potency. nih.gov Replacing the uracil ring with cytosine or 5-methylcytosine (B146107) can produce analogs with high potency and low toxicity. nih.gov Conversely, modifying the 5'-hydroxy group or changing the 3'-azido function to an amino or iodo group markedly reduces antiviral activity. nih.gov

In another series of nucleosides where the 4'-hydrogen was substituted, 4'-azido-2'-deoxy-β-D-nucleosides exhibited potent anti-HIV activity, with IC50 values ranging from 0.003 µM to 0.80 µM. nih.gov In contrast, the corresponding 4'-methoxy-2'-deoxy-β-D-nucleosides were found to be 2-3 orders of magnitude less active. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4'-azido-2'-deoxyguanosine | 0.003 | nih.gov |

| 4'-azido-2'-deoxyuridine | 0.80 | nih.gov |

Preclinical Antiviral Evaluation in Animal Models

Effects on Viral Load and Disease Markers in Relevant Animal Models

Preclinical studies in animal models are essential for evaluating the in vivo efficacy of antiviral compounds. For instance, studies in mice with 5-Aza-2'-deoxycytidine have focused on its effects on hematological parameters and DNA synthesis. nih.gov Specifically, repeated daily administration was found to primarily affect the number of blood leukocytes and bone marrow myeloid cells. nih.gov This compound also initially depressed and then enhanced thymidine (B127349) uptake, indicating an impact on DNA synthesis in the spleen. nih.gov

Investigations of Synergistic Effects with Other Antiviral Agents in Preclinical Models

Combination therapy is a cornerstone of HIV treatment, and preclinical models are used to investigate the potential for synergistic interactions between different antiviral agents.

Studies have shown that combining zidovudine (B1683550) (AZT) with 2',3'-dideoxycytidine (ddC) results in synergistic inhibition of HIV-1 replication in vitro. nih.gov This synergy was observed against both AZT-sensitive and AZT-resistant clinical isolates of the virus. nih.gov

Similarly, the non-nucleoside reverse transcriptase inhibitor MKC-442 has been shown to act synergistically with AZT, ddC, or 2',3'-dideoxyinosine (ddI) to inhibit HIV-1 replication. capes.gov.brasm.org Another compound, 1592U89, demonstrated synergistic effects when combined with AZT, the non-nucleoside RT inhibitor nevirapine, and the protease inhibitor 141W94 in MT4 cells against HIV-1. nih.gov These findings from in vitro preclinical models suggest that combination therapies can be more effective than single-agent treatments.

Structure Activity Relationship Sar Studies and Medicinal Chemistry

Impact of 5'-Azido Group on Biological Activity and Selectivity

The introduction of an azido (B1232118) (N₃) group at the 5'-position of a dideoxynucleoside is a critical modification that significantly influences its biological profile. This substitution replaces the typical 5'-hydroxyl (-OH) group, which is the primary site for phosphorylation by cellular kinases—a necessary activation step for most nucleoside analogs to exert their antiviral effect.

The presence of the 5'-azido group fundamentally alters the mechanism of action. Unlike their 5'-hydroxyl counterparts, 5'-azido nucleosides cannot be phosphorylated to their 5'-triphosphate form. asm.org Consequently, their antiviral activity is not dependent on acting as chain terminators during viral DNA or RNA synthesis. Instead, the biological effects are often attributed to other mechanisms, which may include the inhibition of different viral or cellular enzymes or interference with other stages of the viral life cycle. osti.gov

Research on related compounds, such as 3'-azido-3'-deoxythymidine (AZT), has shown that the azido group is a key pharmacophore. nih.gov Studies comparing 5'-azido-substituted nucleosides with their 5'-amino or 5'-hydroxyl analogs have demonstrated marked differences in activity. For instance, replacing the 5'-hydroxyl group with an azido moiety in certain halogenated deoxyuridine derivatives was found to greatly decrease their affinity for thymidine (B127349) kinase and change the pattern of inhibition from competitive to noncompetitive. osti.gov This highlights the profound impact of the 5'-azido group on enzyme interactions. The electron-withdrawing nature and steric bulk of the azido group can alter the binding affinity of the nucleoside to target enzymes and protect the molecule from certain metabolic pathways, potentially increasing its cellular half-life.

Influence of Nucleobase Substitutions on Antiviral Potency

The identity of the nucleobase (the "C" in 5'-Azido-2',5'-dideoxycytidine) is a major determinant of antiviral potency and spectrum of activity. SAR studies involve replacing the cytosine base with other natural or modified pyrimidines (like uracil (B121893), thymine) and purines (like adenine, guanine) to probe the recognition requirements of target viral enzymes.

Systematic studies on related 3'-azido-2',3'-dideoxynucleosides have provided valuable insights. For example, replacing the uracil ring with cytosine or 5-methylcytosine (B146107) has been shown to yield analogs with high potency and low toxicity against HIV-1. nih.gov This suggests that the cytosine base in the target compound is a favorable feature.

Further modifications to the pyrimidine (B1678525) ring itself, such as substitution at the C-5 position, can fine-tune activity. In studies of 3'-azido pyrimidine nucleosides, small alkyl groups like methyl (CH₃) and ethyl (C₂H₅) at the C-5 position produced derivatives with high potency, whereas larger alkyl groups significantly reduced antiviral activity. nih.gov This indicates that the size and nature of the substituent on the nucleobase are critical for optimal interaction with the biological target. Conversely, some C-5 substitutions, such as with an iodovinyl group, have been shown to confer potent activity against other viruses like herpes simplex virus (HSV).

The following table summarizes the general effects of nucleobase modifications on the antiviral activity of related azido-nucleosides.

| Nucleobase Modification | General Effect on Antiviral Potency (HIV) | Reference |

| Cytosine (C) | Potent Activity | nih.gov |

| 5-Methylcytosine | Potent Activity, Low Toxicity | nih.gov |

| Uracil (U) | Potent Activity | nih.gov |

| Thymine (T) | Potent Activity | bibliotekanauki.pl |

| 5-Ethyluracil | High Potency | nih.gov |

| 5-Bromovinyluracil | Reduced Potency | nih.gov |

This interactive table is based on findings from related 3'-azido nucleoside analogs and illustrates general SAR trends.

Effects of Sugar Moiety Modifications on Compound Activity

The 2',5'-dideoxyribose sugar is the scaffold upon which the nucleobase and the 5'-azido group are positioned. Modifications to this sugar ring can profoundly affect the compound's activity by altering its three-dimensional shape (conformation), which is crucial for binding to target enzymes.

Key modifications to the sugar moiety include:

Introduction of unsaturation: Creating a double bond in the sugar ring, for example between the 2' and 3' carbons to form a 2',3'-didehydro-2',3'-dideoxynucleoside (d4-nucleoside), significantly alters the ring's pucker and conformation. This can lock the molecule into a shape that is more or less favorable for biological activity.

Substitution at the 2' and 3' positions: While the parent compound is a 2',5'-dideoxynucleoside (lacking hydroxyl groups at both positions), introducing substituents like fluorine can have a dramatic effect. Fluorine, being highly electronegative, can alter the sugar pucker and increase the metabolic stability of the nucleoside by making the glycosidic bond (connecting the sugar and base) more resistant to cleavage. nih.gov For instance, the introduction of a fluorine atom at the 2'-"up" position of 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC) was explored to modulate activity. acs.org

Replacement of ring oxygen: Replacing the oxygen atom in the furanose ring with a carbon (to create a carbocyclic nucleoside) or sulfur (a thionucleoside) results in analogs with increased stability against enzymatic degradation. biorxiv.orgekb.eg Carbocyclic analogs, in particular, are resistant to glycosidic bond cleavage by phosphorylases. mdpi.com

Stereochemical Considerations in Nucleoside Design

Nucleoside analogs are chiral molecules, and their biological activity is highly dependent on their stereochemistry. Naturally occurring nucleosides are of the D-configuration. However, research has shown that nucleosides with the unnatural L-configuration (enantiomers of the natural form) can exhibit potent antiviral activity, often with a different toxicity profile and resistance pattern. researchgate.net

For example, β-L-2',3'-dideoxycytidine was found to have potent activity against both HIV-1 and hepatitis B virus (HBV), with decreased toxicity to human bone marrow progenitor cells compared to its D-enantiomer. researchgate.net Furthermore, HIV-1 strains that developed resistance to the D-analog remained susceptible to the L-analog. researchgate.net

This phenomenon, known as stereochemical diversity, is a powerful tool in medicinal chemistry. The enzymes of host cells (e.g., kinases that might cause toxicity) and viral pathogens (e.g., reverse transcriptases) can differentiate between D- and L-enantiomers. An L-nucleoside might be a poor substrate for human mitochondrial DNA polymerase (a common source of toxicity) but remain a potent inhibitor of the viral polymerase, thus achieving a better therapeutic index. nih.gov Therefore, the synthesis and evaluation of both D- and L-isomers are essential in the development of nucleoside drugs.

Design of C-Nucleoside Analogs and Their Biological Implications

In a standard nucleoside (an N-nucleoside), the bond connecting the sugar moiety to the nucleobase is a carbon-nitrogen (C-N) glycosidic bond. In C-nucleoside analogs, this is replaced by a more stable carbon-carbon (C-C) bond. ekb.eg This structural change has significant biological implications.

The C-C bond is resistant to cleavage by nucleoside phosphorylases, enzymes that would otherwise degrade the compound and inactivate it. mdpi.com This increased metabolic stability can lead to a longer duration of action in the body.

However, the synthesis of C-nucleoside analogs is often more complex. csic.es Furthermore, the altered geometry and electronic properties of the C-C bond compared to the C-N bond can affect how the analog is processed by cellular enzymes. In many cases, C-nucleoside analogs of active N-nucleosides have been found to be inactive. For example, various C-nucleoside analogs related to AZT and 2',3'-dideoxycytidine were reported to be inactive and non-toxic, likely because they are not recognized and phosphorylated by cellular kinases, which is a critical step for the activity of many nucleoside analogs. nih.gov Nonetheless, C-nucleosides remain an important area of research, with some, like Formycin, showing significant biological activity. biosynth.com The design of 5'-azido C-nucleoside analogs would explore whether the combination of a stable C-C bond and the unique properties of the 5'-azido group could lead to novel therapeutic agents.

Applications in Chemical Biology and Biotechnology

Utilization in Genomic Sequencing Techniques

The modification of nucleosides to include chemically labile groups has been a cornerstone of DNA sequencing and genotyping methodologies. 5'-Azido-2',5'-dideoxycytidine is a precursor to a compound that facilitates site-specific DNA cleavage, a critical step in certain sequencing and genotyping strategies.

A key application of this compound lies in its conversion to its corresponding 5'-amino derivative, which can be incorporated into a growing DNA strand by DNA polymerases. The synthesis involves the reduction of the 5'-azido group to a 5'-amino group using the Staudinger reaction. nih.gov The resulting 5'-amino-2',5'-dideoxycytidine can then be converted into its triphosphate form (NH2-dCTP). nih.gov

DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I, can efficiently incorporate these modified nucleotides into DNA in place of the natural dCTP. nih.gov Once incorporated, the DNA strand contains a chemically labile site at each position where the analog was inserted. A subsequent mild acid treatment specifically cleaves the phosphodiester backbone at these modified sites. nih.govscispace.com This process generates a collection of DNA fragments of varying lengths, each terminating at a position where a cytidine (B196190) analog was incorporated. When these fragments are separated by size using gel electrophoresis, they form a "sequence ladder," revealing the position of each cytosine in the original DNA template. nih.gov

The principle of incorporation followed by site-specific cleavage extends to genotyping, a process for determining genetic variations. nih.govnih.gov Genotyping strategies can utilize the incorporation of chemically modified nucleotides during a Polymerase Chain Reaction (PCR) to amplify a specific DNA region of interest. nih.govpnas.org If 5'-amino-2',5'-dideoxycytidine (derived from its azido (B1232118) precursor) is used, the resulting PCR products will contain cleavage sites at every cytosine position. nih.gov

When analyzing a genetic variation, such as a Single Nucleotide Polymorphism (SNP), the sequence difference between alleles can result in cleavage products of different lengths. nih.gov The specific pattern of fragments generated after cleavage is indicative of the genotype of the original DNA sample. nih.govpnas.org This "Incorporation and Complete Chemical Cleavage" approach offers advantages in speed and simplicity by combining amplification and modification into a single step. nih.govnih.gov

Probing DNA Replication and Repair Mechanisms

Modified nucleosides are invaluable tools for dissecting the complex enzymatic machinery involved in DNA replication and repair. By acting as substrates or inhibitors, they provide insights into the function and fidelity of DNA polymerases and other related enzymes.

The utility of this compound in replication studies begins with its conversion to the triphosphate form. This analog can then be used in in-vitro DNA synthesis assays. Studies have shown that related azido-nucleosides can directly affect DNA replication. nih.govresearchgate.net The efficient incorporation of the corresponding 5'-amino-2',5'-dideoxycytidine triphosphate by DNA polymerases demonstrates that the modification at the 5' position is tolerated by the enzyme's active site. nih.gov

By incorporating this analog, researchers can create modified DNA strands. These strands can be used to study how the presence of a modified nucleotide affects subsequent processes, such as the progression of the replication fork, the activity of exonucleases, or the initiation of DNA repair pathways. The ability of the polymerase to successfully incorporate the modified nucleotide provides information about the flexibility and substrate specificity of the enzyme.

Development of Bioconjugation Strategies

The azido group is a key functional moiety for a powerful and versatile set of bioconjugation reactions known as "click chemistry." interchim.frlumiprobe.com This makes this compound an excellent building block for attaching a wide array of molecules to oligonucleotides.

The 5'-azido group of this compound can be readily coupled to molecules containing a terminal alkyne group through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. interchim.frglenresearch.com This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for modifying biological macromolecules. interchim.frlumiprobe.com

This strategy allows for the straightforward attachment of reporter molecules, such as fluorophores and biotin (B1667282), to the 5' end of the nucleoside, which can then be incorporated into DNA or used as a standalone probe.

Fluorophore Conjugation: By reacting this compound with an alkyne-modified fluorescent dye, researchers can create fluorescently labeled nucleosides. glenresearch.com These can be incorporated into DNA probes for use in applications like fluorescence in situ hybridization (FISH), microscopy, and flow cytometry. biosynth.com

Biotin Conjugation: Similarly, reacting the azido-nucleoside with an alkyne-functionalized biotin derivative creates a biotinylated building block. idtdna.combroadpharm.com Biotin's high affinity for streptavidin is widely exploited for the purification, immobilization, and detection of nucleic acids and their binding partners. biosynth.com The resulting 1,2,3-triazole linkage formed during the click reaction is highly stable. idtdna.com

Interactive Table: Examples of Molecules for Bioconjugation

| Conjugate Type | Example Molecule (Functional Group) | Resulting Application |

| Fluorophore | Alexa Fluor 647 Azide (B81097) | Fluorescent Labeling, DNA Imaging |

| Fluorophore | Cy5 Azide | FRET Studies, Hybridization Probes |

| Affinity Tag | Biotin-PEG-Alkyne | Purification, Immobilization on Streptavidin Surfaces |

| Affinity Tag | Desthiobiotin-Alkyne | Reversible Binding and Elution from Streptavidin |

Preparation of Affinity Probes for DNA-Binding Proteins

The compound this compound serves as a crucial building block in the synthesis of sophisticated molecular tools known as affinity probes, which are designed to identify and characterize DNA-binding proteins. The strategic placement of the azido group at the 5' position allows for the versatile introduction of various functionalities through bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". These reactions enable the covalent attachment of reporter tags (such as fluorophores or biotin) and photoreactive crosslinking agents.

The general strategy for preparing an affinity probe using this compound involves a multi-step process. First, the modified nucleoside is incorporated into a synthetic oligonucleotide sequence that is recognized by the target DNA-binding protein. This is typically achieved using standard solid-phase phosphoramidite (B1245037) chemistry. The resulting azide-modified oligonucleotide can then be conjugated to a molecule containing a terminal alkyne. This second molecule is bifunctional, containing not only the alkyne for attachment to the oligonucleotide but also a photoactivatable group, such as a phenyl azide or a diazirine.

Upon incubation of this fully assembled probe with a cellular lysate or a purified protein fraction, the oligonucleotide portion of the probe binds specifically to the target DNA-binding protein. Subsequent exposure to UV light activates the photoreactive group, causing it to form a covalent bond with the protein in close proximity to the DNA binding site. The reporter tag, which is also part of the probe, is then used for the detection, visualization, and/or enrichment of the protein-DNA complex. For instance, a biotin tag can be used for affinity purification of the crosslinked protein, which can then be identified by mass spectrometry.

Research Findings

Research in the field of chemical biology has demonstrated the utility of azido-modified nucleosides in the construction of photoaffinity probes. While studies specifically detailing the use of this compound are part of a broader body of work, the principles are well-established with analogous compounds. For example, the synthesis of 5'-azido-5'-deoxyribonucleosides of various bases, including cytidine, has been reported, providing a viable pathway to obtaining the necessary building block. nih.govnih.gov

The incorporation of azide-modified nucleosides into oligonucleotides is a standard procedure offered by commercial suppliers, highlighting the robustness of this methodology. idtdna.com Once incorporated, the azide group serves as a chemical handle for the attachment of other molecules via click chemistry. This approach has been widely used for labeling and modifying DNA and RNA.

Interactive Data Table: Components of a this compound-Based Affinity Probe

| Component | Function | Key Chemical Feature |

| This compound | Core building block of the probe. | 5'-azido group for bioconjugation. |

| Oligonucleotide | Provides binding specificity for the target DNA-binding protein. | Specific DNA sequence recognized by the target protein. |

| Photoactivatable Group | Covalently crosslinks the probe to the target protein upon UV activation. | Phenyl azide, diazirine, or benzophenone. |

| Reporter Tag | Enables detection, visualization, and/or enrichment of the crosslinked protein. | Fluorophore (e.g., fluorescein, rhodamine), biotin, or a radioisotope. |

| Linker | Spatially separates the different components of the probe. | Flexible polyethylene (B3416737) glycol (PEG) or a rigid hydrocarbon chain. |

Interactive Data Table: Experimental Workflow for Affinity Probe Preparation and Use

| Step | Description | Purpose |

| 1. Synthesis of this compound Phosphoramidite | Chemical synthesis of the modified nucleoside in a form suitable for oligonucleotide synthesis. | To create the key building block for the probe. |

| 2. Solid-Phase Oligonucleotide Synthesis | Incorporation of the this compound phosphoramidite into a specific DNA sequence. | To generate the azide-modified oligonucleotide with the desired protein binding site. |

| 3. Click Chemistry Conjugation | Reaction of the azide-modified oligonucleotide with an alkyne-containing bifunctional molecule (photoactivatable group and reporter tag). | To assemble the final affinity probe. |

| 4. Incubation with Protein Sample | The affinity probe is mixed with a cell lysate or purified protein fraction. | To allow the probe to bind to the target DNA-binding protein. |

| 5. UV Crosslinking | The sample is irradiated with UV light at a specific wavelength. | To covalently link the probe to the target protein. |

| 6. Analysis | The crosslinked protein-DNA complex is detected, visualized, or purified. | To identify and characterize the target DNA-binding protein. |

Emerging Research Frontiers and Future Directions

Development of Novel 5'-Azido-2',5'-dideoxycytidine Analogs

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse range of new chemical entities. The strategic modification of this parent compound aims to create analogs with improved pharmacological profiles.

A primary synthetic route involves the chemical reduction of the 5'-azido group to a 5'-amino group. This transformation, often achieved through the Staudinger reaction, yields 5'-amino-2',5'-dideoxycytidine. nih.govnih.gov These 5'-amino analogs have proven to be useful in a variety of biological, pharmaceutical, and genomic applications due to the increased reactivity of the amino functional group compared to a hydroxyl group. nih.gov

Another significant area of development is the use of the 5'-azido group as a chemical handle in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netbeilstein-journals.org This reaction allows for the efficient coupling of this compound to molecules containing an alkyne group, generating 1,2,3-triazole-linked conjugates. researchgate.net Researchers have successfully synthesized conjugates with various pharmacophores, including amino acids and steroid derivatives like 13α-estrone, to explore new bioactive compounds. researchgate.net

Furthermore, research has explored the creation of macrocyclic nucleosides through intramolecular click reactions. beilstein-journals.org In one instance, a derivative of deoxycytidine (dC) containing both a 5'-azido group and a 5-octadiynyl side chain was synthesized. Under specific reaction conditions, this precursor underwent an intramolecular CuAAC reaction to form a novel macrocycle. beilstein-journals.org The synthesis of various phosphate (B84403) derivatives has also been undertaken, creating prodrugs intended to improve cellular uptake and subsequent metabolic activation. ucl.ac.ukucl.ac.uk

Table 1: Synthetic Approaches for Novel this compound Analogs

| Analog Type | Synthetic Method | Key Precursor/Reactant | Purpose/Application | Reference |

|---|---|---|---|---|

| 5'-Amino-2',5'-dideoxycytidine | Staudinger Reaction (Reduction of azide) | This compound | Genomic and pharmaceutical applications, precursors for further synthesis. | nih.govnih.gov |

| Triazole-Linked Conjugates | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | An alkyne-containing molecule (e.g., propargylglycine, 3-O-propargyl-13α-estrone) | Creation of bioconjugates with potential new biological activities. | researchgate.net |

| Nucleoside Macrocycles | Intramolecular CuAAC | dC derivative with 5'-azido and 5-alkynyl groups | Development of structurally constrained nucleoside analogs. | beilstein-journals.org |

| 5'-Dialkyl/Trihaloethyl Phosphates | Phosphorylation Chemistry | 2',3'-dideoxycytidine | Prodrug design to enhance intracellular delivery and phosphorylation. | ucl.ac.ukucl.ac.uk |

Advanced Understanding of Molecular Interactions and Mechanisms

The biological activity of this compound and its analogs is contingent on a series of intracellular molecular events. As a dideoxynucleoside, its fundamental mechanism involves the disruption of DNA synthesis. cymitquimica.com For the compound to become active, it must first be anabolically phosphorylated by host cell enzymes to its corresponding 5'-triphosphate form. nih.govscispace.com

This multi-step phosphorylation cascade is initiated by cellular kinases. For dideoxycytidine analogs, deoxycytidine kinase is a key enzyme in the first phosphorylation step. scispace.com Subsequent phosphorylations to the diphosphate (B83284) and ultimately the active triphosphate are catalyzed by other cellular kinases, such as nucleoside diphosphate kinase. ucl.ac.uk The efficiency of these enzymatic conversions can vary significantly depending on the cell type and its activation state. For instance, the phosphorylation of related nucleoside analogs like azidothymidine (AZT) and dideoxycytidine (ddC) is markedly different in resting versus mitogen-stimulated lymphocytes, which has important implications for their activity. scispace.com

Once formed, the 5'-triphosphate analog acts as a competitive inhibitor and a substrate for viral reverse transcriptases or other DNA polymerases. ucl.ac.uk Its incorporation into a growing DNA chain leads to the termination of chain elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This chain-termination event is the ultimate mechanism of action that halts viral replication or cellular proliferation. nih.gov

Table 2: Mechanism of Action Cascade

| Step | Description | Key Molecules/Enzymes Involved | Reference |

|---|---|---|---|

| 1. Cellular Uptake | The nucleoside analog enters the target cell. | Nucleoside transporters | nih.gov |

| 2. Anabolic Phosphorylation | The analog is converted to its 5'-monophosphate, then diphosphate, and finally triphosphate form. | Deoxycytidine kinase, thymidylate kinase, nucleoside diphosphate kinase | ucl.ac.ukscispace.com |

| 3. Competitive Inhibition | The 5'-triphosphate analog competes with the natural deoxynucleoside triphosphate (e.g., dCTP) for the active site of the polymerase. | Viral Reverse Transcriptase, DNA Polymerases | ucl.ac.uk |

| 4. Chain Termination | The analog is incorporated into the growing DNA strand, preventing further extension. | Nascent DNA chain | nih.gov |

Exploration in New Disease Models

While the foundational research on many dideoxynucleosides, including this compound, was heavily focused on their anti-HIV activity, emerging research is broadening the scope to other diseases. biosynth.comacs.org The fundamental mechanism of inhibiting DNA synthesis gives these compounds potential applicability against various pathologies characterized by rapid cellular replication or dependence on specific polymerases.

Analogs derived from related nucleosides are being evaluated in other viral disease models. For example, novel 5-substituted 2'-deoxyuridine (B118206) analogs, which share the core nucleoside structure, have been synthesized and tested against a panel of viruses including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr virus (EBV). nih.gov

Beyond virology, there is growing interest in the potential of nucleoside analogs in oncology. Purine nucleoside analogs, a related class of compounds, have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com The mechanisms in these cancer models also rely on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com This precedent suggests that pyrimidine (B1678525) analogs like this compound could be explored in various cancer cell models.

Table 3: Exploration of Related Nucleoside Analogs in Disease Models

| Disease Area | Disease Model | Compound Type Investigated | Finding/Observation | Reference |

|---|---|---|---|---|

| Virology (HIV) | Human Immunodeficiency Virus (HIV-1) | This compound and related dideoxynucleosides | Potent inhibition of HIV replication via reverse transcriptase inhibition. | nih.govbiosynth.com |

| Virology (Other) | HSV-1, HSV-2, VZV, EBV | 5-(1-azido-2-haloethyl)-2'-deoxyuridines (analogs of a related pyrimidine nucleoside) | Demonstrated in vitro antiviral activity against several herpesviruses. | nih.gov |

| Oncology | Indolent Lymphoid Malignancies | Purine Nucleoside Analogs (a related class) | Broad antitumor activity through inhibition of DNA synthesis and induction of apoptosis. | medchemexpress.com |

Computational Chemistry and Rational Design Approaches

The advancement of computational chemistry has provided powerful tools for the rational design and optimization of nucleoside analogs, including derivatives of this compound. These in silico methods allow researchers to predict molecular properties, model interactions with biological targets, and guide synthetic efforts toward more promising candidates.